Methyl 2-[2-(2,4-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate
Description
Chemical Identity and Nomenclature
This compound is systematically identified by its International Union of Pure and Applied Chemistry (IUPAC) name: methyl 2-[2-(2,4-difluorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]acetate. Its molecular formula, $$ \text{C}{13}\text{H}{12}\text{F}{2}\text{N}{2}\text{O}_{3} $$, corresponds to a molecular weight of 282.24 g/mol. The compound’s canonical SMILES representation, CC1=C(C(=O)N(N1)C2=C(C=C(C=C2)F)F)CC(=O)OC, elucidates its structural connectivity, while its InChI key (PSMIXAJUNHSQAJ-UHFFFAOYSA-N) provides a standardized identifier for chemical databases.
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}{13}\text{H}{12}\text{F}{2}\text{N}{2}\text{O}_{3} $$ |
| Molecular Weight | 282.24 g/mol |
| IUPAC Name | Methyl 2-[2-(2,4-difluorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]acetate |
| SMILES | CC1=C(C(=O)N(N1)C2=C(C=C(C=C2)F)F)CC(=O)OC |
| InChI Key | PSMIXAJUNHSQAJ-UHFFFAOYSA-N |
Historical Context in Pyrazole Derivative Research
Pyrazole derivatives have been integral to pharmaceutical development since their first synthesis by Ludwig Knorr in 1883 via the condensation of β-diketones with hydrazines. The introduction of fluorine atoms into aromatic systems, as seen in this compound, emerged as a strategic modification in the late 20th century to enhance metabolic stability and binding affinity. This compound builds upon these advancements, combining the pyrazole core’s versatility with fluorine’s electron-withdrawing effects. Its design reflects modern trends in fragment-based drug discovery, where modular components are assembled to optimize target engagement.
Structural Significance of Difluorophenyl and Pyrazol-4-Yl Moieties
The compound’s pharmacological relevance stems from its hybrid architecture:
- Difluorophenyl Group : The 2,4-difluorophenyl substituent introduces steric bulk and electron-deficient aromaticity, which improves lipophilicity and resistance to oxidative metabolism. Fluorine’s high electronegativity polarizes adjacent C–F bonds, facilitating dipole-dipole interactions with biological targets.
- Pyrazol-4-Yl Acetate Core : The 5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl moiety provides a rigid, planar scaffold that enhances π-π stacking with aromatic residues in enzyme active sites. The methyl ester at position 4 serves as a metabolically labile group, enabling prodrug strategies in therapeutic applications.
Quantum mechanical analyses reveal that the difluorophenyl ring’s ortho- and para-fluorine atoms induce a quadrupole moment, which stabilizes charge-transfer complexes with tyrosine residues in proteins. Concurrently, the pyrazole ring’s keto-enol tautomerism allows pH-dependent modulation of its electronic properties, a feature exploited in pH-sensitive drug delivery systems.
Properties
Molecular Formula |
C13H12F2N2O3 |
|---|---|
Molecular Weight |
282.24 g/mol |
IUPAC Name |
methyl 2-[2-(2,4-difluorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]acetate |
InChI |
InChI=1S/C13H12F2N2O3/c1-7-9(6-12(18)20-2)13(19)17(16-7)11-4-3-8(14)5-10(11)15/h3-5,16H,6H2,1-2H3 |
InChI Key |
PSMIXAJUNHSQAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=C(C=C(C=C2)F)F)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-(2,4-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate typically involves the reaction of 2,4-difluorobenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring. The final step involves esterification to obtain the methyl ester derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(2,4-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Methyl 2-[2-(2,4-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl 2-[2-(2,4-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate involves its interaction with specific molecular targets. The difluorophenyl group and the pyrazole ring play crucial roles in binding to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Ethyl 2-(3-(Difluoromethyl)-5-oxo-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate (CAS Not Specified)
- Molecular Formula : C₁₄H₁₅F₂N₂O₃
- Molecular Weight : 271.1 [M+H]+ ()
- Key Differences :
- Contains a fused cyclopropa-cyclopenta ring system, increasing steric bulk compared to the simpler pyrazolone ring in the target compound.
- The difluoromethyl group (-CF₂H) replaces the 2,4-difluorophenyl group, altering electronic effects and lipophilicity.
- Implications : The fused ring system may reduce solubility but enhance stability against metabolic degradation.
Methyl 2-(5-Methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate
- Molecular Formula : C₈H₁₂N₂O₃
- Molecular Weight : 184.19 ()
- Key Differences :
- Lacks the 2,4-difluorophenyl substituent, resulting in a simpler structure.
- The methyl ester group is retained, but the absence of fluorine reduces molecular weight and lipophilicity.
- Implications : Lower molecular weight may improve solubility but reduce target-binding affinity compared to fluorinated analogs.
Ethyl [2-(3-Fluoro-4-methylphenyl)-4-methyl-1,3-oxazol-5-yl]acetate (CAS 496062-54-5)
Methyl 2-{[(2-Furyl)(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl-idene)methyl]amino}acetate
- Molecular Formula : C₁₈H₁₇N₃O₄
- The phenyl group at the 1-position of the pyrazolone ring differs from the 2,4-difluorophenyl group.
- Implications : The Schiff base moiety enhances antibacterial activity, as observed in related pyrazolone derivatives ().
Structural and Functional Analysis
Substituent Effects on Physicochemical Properties
| Compound | Molecular Weight | Key Substituents | Lipophilicity (Predicted) |
|---|---|---|---|
| Target Compound (Methyl ester) | 268.22 | 2,4-Difluorophenyl, Methyl ester | High (due to F atoms) |
| Ethyl 2-(5-Methyl-3-oxo-pyrazol-4-yl)acetate | 184.19 | Methyl ester | Moderate |
| Ethyl 2-(Difluoromethyl-fused pyrazole) | 271.1 | Difluoromethyl, Fused rings | High |
Notes:
- Fluorine atoms in the target compound increase electronegativity and metabolic stability but may reduce aqueous solubility.
Biological Activity
Methyl 2-[2-(2,4-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is a compound of significant interest due to its potential biological activities, particularly in the realm of anticancer research. This article explores the compound's synthesis, biological evaluations, and its implications in therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a pyrazole ring substituted with a difluorophenyl group and an ester functional group, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 296.27 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| CAS Number | Not available |
Anticancer Potential
Research has indicated that pyrazole derivatives exhibit various biological activities, including anticancer effects. This compound has been evaluated for its cytotoxic effects against several cancer cell lines.
Case Studies and Research Findings
- Cytotoxicity Assays : In studies involving breast cancer cell lines (e.g., MDA-MB-231), compounds related to pyrazole structures have demonstrated significant antiproliferative activity. For instance, compounds similar to this compound showed IC50 values ranging from 5.42 µM to 30.25 µM against various cancer types .
- Mechanism of Action : The mechanism by which these compounds exert their effects often involves the induction of apoptosis in cancer cells. Studies have shown that certain pyrazole derivatives can enhance caspase activity and induce morphological changes indicative of apoptosis at concentrations as low as 1 µM .
- Microtubule Destabilization : Some studies have reported that related compounds can inhibit microtubule assembly, which is critical for cancer cell division and proliferation. The ability to act as microtubule-destabilizing agents suggests a potential mechanism for their anticancer activity .
Table 2: Summary of Biological Activities
| Activity Type | Observed Effect | Concentration (µM) |
|---|---|---|
| Cytotoxicity | Induces apoptosis | 1.0 - 10.0 |
| Microtubule Assembly | Inhibition | 20.0 |
| Antiproliferative | Significant activity | Varies (5.42 - 30.25) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
